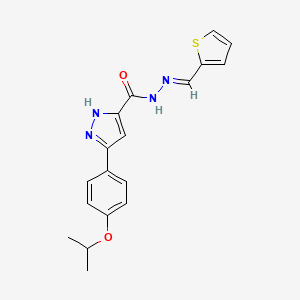
(E)-3-(4-isopropoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-isopropoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(4-isopropoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its pharmacological properties, making it a candidate for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H19N5O2S
- Molar Mass : 349.39 g/mol
- CAS Number : 634894-77-2
The biological activity of this compound is hypothesized to result from its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes, microbial resistance, and cancer cell proliferation. Its structural components suggest potential binding sites that could modulate biological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL |
| Escherichia coli | 0.5 - 1.0 µg/mL |
| Candida albicans | 0.5 - 2.0 µg/mL |
These findings indicate that the compound may have potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Some derivatives exhibit inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating their effectiveness:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 12 ± 3 |
| Compound 2 | MDA-MB-231 | 15 ± 4 |
These results suggest that this compound may inhibit tumor growth through mechanisms that require further exploration .
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators. The presence of the thiophene moiety in the structure could enhance this activity by stabilizing interactions with target proteins involved in inflammatory pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of pyrazole derivatives:
-
Antimicrobial Evaluation :
A study conducted on novel pyrazole derivatives demonstrated significant antimicrobial activity against multiple bacterial strains, with specific focus on biofilm formation inhibition . -
Anticancer Studies :
Research on dihydropyrazole derivatives indicated promising results in terms of antiproliferative effects against breast cancer cell lines, suggesting a potential role in cancer therapy . -
Inflammatory Response Modulation :
Investigations into the anti-inflammatory properties of pyrazole derivatives revealed their capability to reduce inflammation markers in vitro, supporting their therapeutic use in inflammatory diseases .
Propiedades
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12(2)24-14-7-5-13(6-8-14)16-10-17(21-20-16)18(23)22-19-11-15-4-3-9-25-15/h3-12H,1-2H3,(H,20,21)(H,22,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNHTTDXTCOXOG-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













